molecular formula C16H25ClN6O3S B11004134 C16H25ClN6O3S

C16H25ClN6O3S

Cat. No.: B11004134
M. Wt: 416.9 g/mol
InChI Key: KNVOTUIDMMVKFR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H25ClN6O3S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H25ClN6O3S typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as chlorinated aromatic compounds, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

    Step 1: The initial step may involve the chlorination of an aromatic compound to introduce the chlorine atom.

    Step 2: This is followed by a nucleophilic substitution reaction where an amine group is introduced.

    Step 3:

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

C16H25ClN6O3S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

C16H25ClN6O3S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C16H25ClN6O3S exerts its effects is often related to its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C16H25ClN6O3S: can be compared with other compounds that have similar structures or functional groups:

    Similar Compounds: Compounds with similar molecular frameworks or functional groups, such as sulfonamides or chlorinated aromatic compounds.

    Uniqueness: The unique combination of functional groups in

Properties

Molecular Formula

C16H25ClN6O3S

Molecular Weight

416.9 g/mol

IUPAC Name

4-[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C16H25ClN6O3S/c1-20(2)27(25,26)23-10-8-21(9-11-23)16(24)13-4-3-7-22(12-13)15-6-5-14(17)18-19-15/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

KNVOTUIDMMVKFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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